molecular formula C22H24N4O2S2 B2919479 N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-83-5

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2919479
CAS RN: 1206986-83-5
M. Wt: 440.58
InChI Key: YFZVNGZWXWATQT-UHFFFAOYSA-N
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Description

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that plays a significant role in the progression of Alzheimer’s Disease (AD). By inhibiting AChE, the compound can potentially reduce the hydrolysis of the neurotransmitter acetylcholine, thereby improving memory and learning abilities in patients with AD . This application is particularly promising due to the urgent need for novel cholinesterase inhibitors with a wider therapeutic window.

Dual Binding Site Inhibitors for Neurodegenerative Disorders

Research indicates that molecules incorporating structures with pharmacological profiles targeting AChE, along with other targets like Butyrylcholinesterase (BChE), amyloid-β (Aβ), and β-secretase-1 (BACE), can be effective in treating neurodegenerative disorders. The compound’s hybrid structure allows it to potentially act at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, offering a multi-targeted approach to therapy .

Antioxidant Properties and Free Radical Scavenging

The compound’s structural features suggest that it may possess antioxidant properties and the capacity to scavenge free radicals. This could make it useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Metal Chelation in Neurodegenerative Diseases

The compound may also serve as a metal chelator, binding to metals like Cu2+, Zn2+, or Fe2+, which are known to accumulate in the brain and contribute to the pathology of neurodegenerative diseases like AD. Chelation of these metals could help in reducing their toxic effects .

Molecular Hybridization for Medicinal Chemistry

The concept of molecular hybridization, where sub-structures with established pharmacological profiles are combined into a single scaffold, is exemplified by this compound. It represents a strategic approach in medicinal chemistry for developing new molecules with desired inhibitory activity and other pharmacological properties .

Comparative Toxicogenomics Database (CTD) Insights

The Comparative Toxicogenomics Database provides insights into how chemicals affect human health. While specific data on this compound may not be available, the database offers a framework for understanding the potential toxicogenomic interactions and pathways involved with thiophene-based compounds .

Drug Development and Experimental Pharmacology

The compound’s unique structure makes it a candidate for further exploration in drug development, particularly in the experimental phase where its interactions, mechanism of action, and pharmacodynamics can be studied in detail. It represents a small molecule with potential applications across various therapeutic areas .

Future Directions

: Ratni S, Saxena AK. The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease: A Review. J Alzheimers Neurodegener Dis. 2018;4(1):1-11. DOI:10.24966/AND-9608/100015. Link

properties

IUPAC Name

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c27-20(12-19-15-30-22(24-19)25-21(28)17-8-11-29-14-17)23-18-6-9-26(10-7-18)13-16-4-2-1-3-5-16/h1-5,8,11,14-15,18H,6-7,9-10,12-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVNGZWXWATQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

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